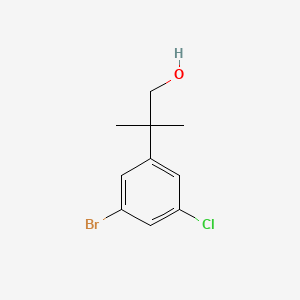
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a hydroxyl group and a methyl group on a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous control of temperature, pressure, and the use of industrial-grade reagents and catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)acetonitrile
- 2-(3-Bromo-5-chlorophenyl)acetic acid
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring, along with a hydroxyl group and a methyl group, makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3 |
InChI Key |
ADNYDSBULPJROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


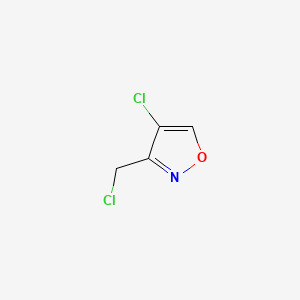
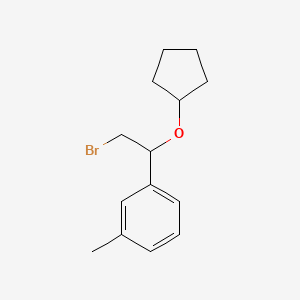
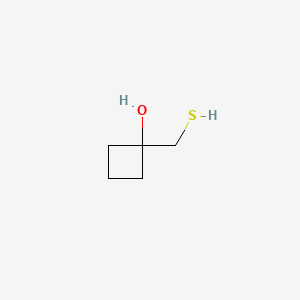
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
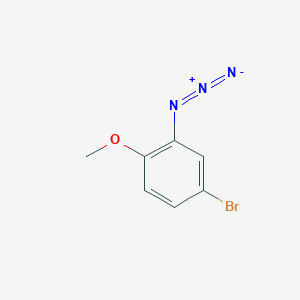
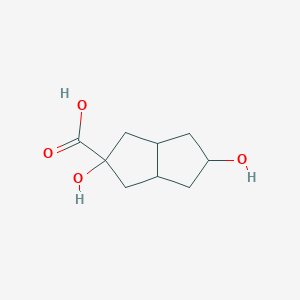
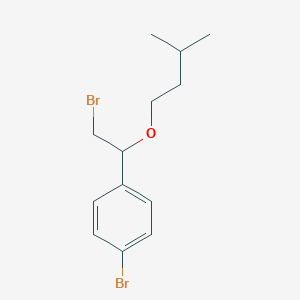
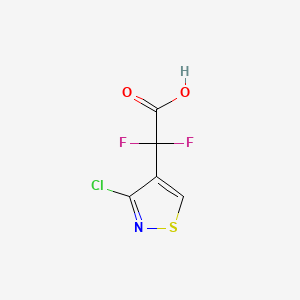
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
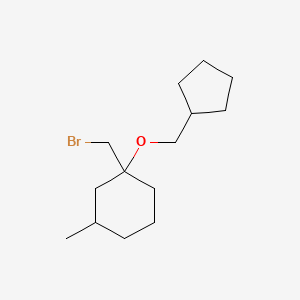
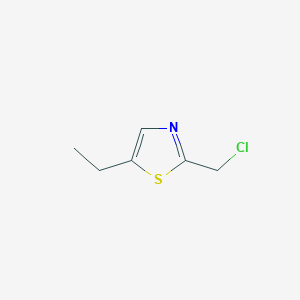
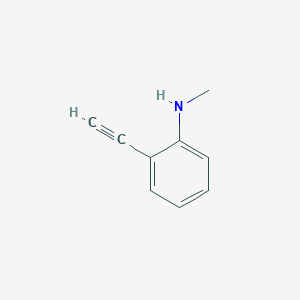
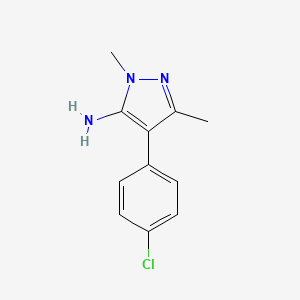
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
